N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2/c1-27(2)21(17-10-11-20-16(13-17)8-6-12-28(20)3)15-26-23(30)22(29)25-14-18-7-4-5-9-19(18)24/h4-5,7,9-11,13,21H,6,8,12,14-15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMSJJPTOBQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenylmethylamine, followed by the introduction of the dimethylamino group and the tetrahydroquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a chlorophenyl group and a tetrahydroquinoline moiety. Its molecular formula is , with a molecular weight of approximately 405.98 g/mol. The structural features contribute to its biological activity, making it a candidate for further investigation in therapeutic contexts.
Anticancer Activity
Recent studies have shown that compounds similar to N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide exhibit promising anticancer properties. Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines.
Case Study : A study conducted on derivatives of tetrahydroquinoline demonstrated that modifications to the structure could significantly enhance their cytotoxic effects against human cancer cell lines like HCT-116 and MCF-7. The IC50 values of these compounds ranged from 1.9 to 7.52 µg/mL, indicating potent activity against cancer cells .
Neurological Research
The dimethylamino group in the compound suggests potential applications in neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study : Research into tetrahydroquinoline derivatives has highlighted their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with dopamine receptors .
Pharmacological Studies
The pharmacological profile of this compound indicates its potential as a therapeutic agent in various conditions due to its ability to act on multiple biological pathways.
Table 2: Pharmacological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells |
| Neuroprotective | Modulates neurotransmitter systems |
| Antimicrobial | Exhibits activity against certain bacterial strains |
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for better yields and purity.
Synthesis Method : The compound can be synthesized through a multi-step process involving the reaction of appropriate amines with chlorinated aromatic compounds followed by cyclization reactions to form the tetrahydroquinoline structure .
Mechanism of Action
The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Chlorinated Acetamide Derivatives
Key Observations :
- Chlorine positioning influences bioactivity: 2-chlorophenyl (target compound) vs. 4-chlorophenyl () may alter steric interactions or metabolic stability .
- Ethanediamide vs. Propanamide backbones : The target compound’s ethanediamide structure could improve solubility or hydrogen-bonding capacity relative to propanamide derivatives like (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
Insights :
- The absence of direct synthesis data for the target compound suggests its preparation may require advanced techniques, such as Schotten-Baumann acylation (common for amides) or Ugi multicomponent reactions to assemble the tetrahydroquinoline moiety .
- Unlike simpler chloroacetamides (e.g., alachlor), the target compound’s dimethylamino group necessitates protective strategies to prevent undesired alkylation during synthesis .
Research Findings and Structural Implications
- Crystal Structure Analogues : highlights the role of C–H⋯N hydrogen bonding in stabilizing chlorinated ethanediamine derivatives. Similar weak interactions may govern the target compound’s solid-state conformation and solubility .
- Pharmacokinetic Considerations: The tetrahydroquinoline moiety likely enhances blood-brain barrier penetration compared to non-heterocyclic analogs like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide, which is restricted to peripheral herbicide use .
Biological Activity
N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, including receptors and enzymes. Notable activities include:
- Anticancer Effects : Preliminary studies suggest that the compound exhibits cytotoxic properties against various cancer cell lines. For instance, molecular docking studies indicate that it may inhibit specific pathways involved in tumor growth and proliferation .
- Neuropharmacological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. This could lead to effects on mood and cognition .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The compound is hypothesized to interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
- Signal Transduction Modulation : The compound could affect signaling pathways that regulate cell cycle progression and apoptosis in cancer cells.
Anticancer Activity
A study conducted on several tetrahydroquinoline derivatives, including our compound of interest, demonstrated significant cytotoxicity against small cell lung cancer (SCLC) cells. The study utilized quantitative structure-activity relationship (QSAR) modeling and found that modifications to the tetrahydroquinoline core could enhance anticancer potency .
Neuropharmacological Studies
Research evaluating the neuropharmacological profile of similar compounds indicated potential anxiolytic and antidepressant effects. These studies employed behavioral assays in rodent models to assess changes in locomotor activity and anxiety-like behaviors .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
